

Futibatinib Clinical Pharmacology: Comprehensive Food Effect and Drug Interaction Guidelines

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Compound Focus: Futibatinib

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Introduction and Clinical Relevance

Futibatinib is an orally administered, irreversible fibroblast growth factor receptor (FGFR) 1-4 inhibitor approved for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring **FGFR2 gene fusions or rearrangements**. [1] [2] As a targeted therapy, its oral bioavailability can potentially be influenced by various physiological factors. Understanding the impact of food and concomitant medications on **futibatinib**'s pharmacokinetics (PK) is therefore critical for optimizing therapeutic efficacy and ensuring patient safety in both clinical trials and real-world practice. These application notes consolidate findings from dedicated phase I studies to provide evidence-based guidelines on **futibatinib** administration, specifically addressing food effects and drug-drug interactions.

The **irreversible binding mechanism** of **futibatinib** differentiates it from reversible ATP-competitive FGFR inhibitors and may influence its pharmacological profile and interaction potential. [3] The drug's approval under the FDA's accelerated approval program was based on a demonstrated **objective response rate of 42%** and a **median duration of response of 9.7 months** in the pivotal FOENIX-CCA2 trial, highlighting the importance of maintaining optimal exposure to preserve this efficacy. [1]

Key Pharmacokinetic Properties of Futibatinib

Futibatinib demonstrates predictable and well-characterized pharmacokinetic properties that form the basis for its dosing recommendations:

- **Linearity:** **Futibatinib** exposure increases proportionally over the dose range of 4 to 24 mg. [1]
- **Absorption:** The drug is rapidly absorbed after oral administration, with a time to maximum plasma concentration (T_{max}) of approximately **1.5-2 hours** under fasted conditions. [3] [4]
- **Accumulation:** No clinically relevant accumulation is observed after repeated once-daily dosing of the standard 20 mg dose. [1]
- **Half-life:** The mean elimination half-life is approximately **2.9-3 hours**. [3] [5]
- **Metabolism:** **Futibatinib** is primarily metabolized by **CYP3A** and, to a lesser extent, by **CYP2C9** and **CYP2D6**. It is a substrate of **P-glycoprotein (P-gp)** and **breast cancer resistance protein (BCRP)**. [1] [5]
- **Excretion:** After a single oral dose, over **90% of radioactivity is recovered in feces**, indicating hepatic elimination predominates, with renal clearance playing a minimal role. [3]

Quantitative Food Effect Assessment

A dedicated, open-label, phase I crossover study (N=17) evaluated the effect of a high-fat, high-calorie meal on the single-dose pharmacokinetics of **futibatinib** 20 mg in healthy adult volunteers. [4]

Study Design and Methodology

- **Design:** Open-label, randomized, two-period, two-treatment crossover study.
- **Participants:** Healthy adult volunteers (N=17).
- **Interventions:**
 - **Fasted:** **Futibatinib** 20 mg administered after an overnight fast of at least 10 hours.
 - **Fed:** **Futibatinib** 20 mg administered within 30 minutes after starting a high-fat, high-calorie meal (approximately 800-1000 calories, with 50-65% from fat).
- **Washout:** 7-day washout period between treatments.
- **PK Assessments:** Intensive blood sampling for **futibatinib** plasma concentrations over time to determine key PK parameters including AUC_{0-∞} (area under the plasma concentration-time curve from time zero to infinity), C_{max} (maximum plasma concentration), and T_{max} (time to C_{max}). [4]

Results and Data Analysis

Table 1: Food Effect on **Futibatinib** Pharmacokinetics (20 mg dose)

PK Parameter	Fasted State	Fed State	Geometric Mean Ratio (GMR)	90% Confidence Interval	Clinical Significance
AUC_{0-∞}	Baseline	Baseline	88.8%	79.8% - 98.9%	Not clinically meaningful
C_{max}	Baseline	Baseline	Not significant	Not significant	Not clinically meaningful
Median T_{max}	1.5 hours	4.0 hours	-	-	Statistically significant delay (p<0.0001)
Overall Conclusion					No clinically relevant impact

The study concluded that the **11.2% reduction in overall exposure (AUC)** under fed conditions and the delayed T_{max} are not considered clinically meaningful, supporting administration without regard to meals. [4]

Drug-Drug Interaction Profiles

Proton Pump Inhibitor (PPI) Interaction Study

The potential interaction between **futibatinib** and the proton pump inhibitor lansoprazole was evaluated in a phase I study (N=20). [4]

- **Study Design:** Open-label, fixed-sequence study where subjects received **futibatinib** 20 mg alone, followed by a 2-day washout, then lansoprazole 60 mg once daily for 5 days, with **futibatinib** 20 mg co-administered on day 5.

- **Results:** No significant differences in **futibatinib** exposure were observed between **futibatinib** administered alone and **futibatinib** co-administered with lansoprazole.
- **Conclusion:** Concomitant use of **acid-reducing agents like PPIs is unlikely to have clinically meaningful impacts** on **futibatinib** bioavailability. [4]

Metabolic and Transporter-Mediated Interactions

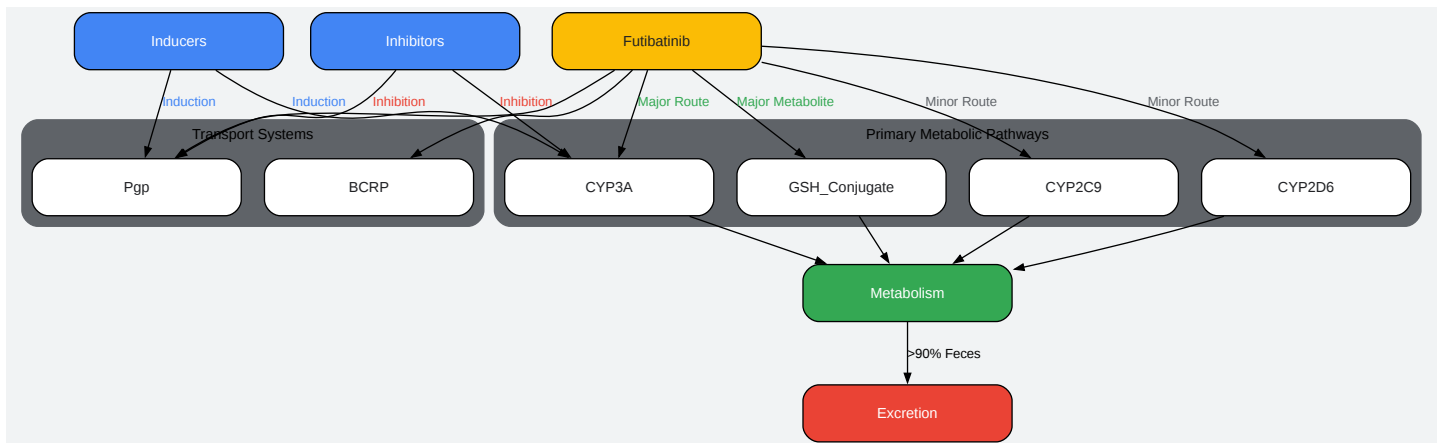
Based on in vitro and clinical studies, several important interactions have been characterized:

Table 2: **Futibatinib** Drug Interaction Summary

Interacting Drug	Interaction Mechanism	Effect on Futibatinib Exposure	Clinical Management
Dual P-gp and Strong CYP3A Inhibitors (e.g., itraconazole)	Inhibition of metabolism and transport	AUC increased by 40-50%	Avoid concomitant use
Dual P-gp and Strong CYP3A Inducers (e.g., rifampin)	Induction of metabolism and transport	AUC decreased by 50-60%	Avoid concomitant use
Grapefruit Products	CYP3A inhibition	Potential increase	Avoid during treatment
Acid-Reducing Agents (PPIs, H2 blockers, antacids)	Gastric pH alteration	No significant change	No dose adjustment needed

[6] [1] [7]

The diagram below illustrates **futibatinib**'s key metabolic pathways and interaction mechanisms:



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Special Population Considerations

Hepatic Impairment

A phase I open-label study evaluated the pharmacokinetics and safety of a single 20 mg **futibatinib** dose in subjects with hepatic impairment compared to matched healthy controls:

- **Study Population:** 22 subjects with hepatic impairment (8 mild, 8 moderate, and 6 severe by Child-Pugh classification) and 16 matched healthy controls. [3]
- **Key Findings:**
 - **Mild impairment:** AUC increased by 21%, C_{max} increased by 43%
 - **Moderate impairment:** AUC increased by 20%, C_{max} increased by 15%
 - **Severe impairment:** AUC increased by 18%, C_{max} increased by 10%

- **Clinical Significance:** These changes were not considered clinically relevant, and **no dose adjustments are recommended** for patients with mild, moderate, or severe hepatic impairment. [3]

Table 3: Hepatic Impairment Study Results

Child-Pugh Class	Change in AUC _{0-∞}	Change in C _{max}	Recommended Action
Mild (Class A)	+21%	+43%	No dose adjustment needed
Moderate (Class B)	+20%	+15%	No dose adjustment needed
Severe (Class C)	+18%	+10%	No dose adjustment needed

Experimental Protocols

Protocol for Food Effect Bioavailability Studies

Objective: To evaluate the effect of food on the rate and extent of **futibatinib** absorption.

Study Design: Randomized, open-label, single-dose, two-treatment, two-period crossover study with a washout period of at least 7 days between treatments.

Subjects: Healthy adult volunteers (target N=16-20).

Test Product: **Futibatinib** 20 mg (5 × 4 mg tablets).

Treatments:

- **Treatment A (Fasted):** **Futibatinib** administered after at least a 10-hour overnight fast.
- **Treatment B (Fed):** **Futibatinib** administered within 30 minutes after starting a high-fat, high-calorie meal (approximately 800-1000 calories with 50-65% derived from fat).

Pharmacokinetic Sampling: Serial blood samples collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

Analytical Method: Validated LC-MS/MS method for quantification of **futibatinib** plasma concentrations.

Statistical Analysis:

- Calculate AUC_{0-t} , $AUC_{0-\infty}$, C_{max} , T_{max} , and half-life for both treatments.
- Compute geometric mean ratios (GMR) and 90% confidence intervals for AUC and C_{max} .
- Use ANOVA model including sequence, subject, period, and treatment effects.

Bioequivalence Criteria: No formal bioequivalence criteria, but a reduction in AUC of less than 20% is considered not clinically relevant. [4]

Protocol for Drug-Drug Interaction Studies

Objective: To evaluate the effect of a strong CYP3A/P-gp inhibitor on **futibatinib** pharmacokinetics.

Study Design: Open-label, fixed-sequence, two-period study.

Subjects: Healthy adult volunteers (target N=16-20).

Treatments:

- **Period 1:** Single dose of **futibatinib** 20 mg alone.
- **Washout:** 7-day washout period.
- **Period 2:** Itraconazole 200 mg once daily for 5 days, with **futibatinib** 20 mg co-administered on day 5.

Pharmacokinetic Sampling: Serial blood samples collected over 48 hours after each **futibatinib** dose.

Analytical Method: Validated LC-MS/MS method for **futibatinib** quantification.

Statistical Analysis:

- Compare **futibatinib** PK parameters ($AUC_{0-\infty}$, C_{max}) between periods.
- Calculate GMR and 90% confidence intervals.
- An increase in **futibatinib** exposure >30% may be considered clinically relevant. [1]

Clinical Implementation Guidelines

Based on the comprehensive evaluation of food effects and drug interactions:

- **Administration:** **Futibatinib** can be administered **with or without food** at approximately the same time each day. [6] [7]
- **Dosing Form:** Tablets should be **swallowed whole** and not crushed, chewed, split, or dissolved. [6]
- **Missed Dose:** If a dose is missed by more than 12 hours or if vomiting occurs, patients should resume dosing with the next scheduled dose. [6] [7]
- **Concomitant Medications:**
 - **Avoid:** Dual P-gp and strong CYP3A inhibitors and inducers.
 - **No Restrictions:** Acid-reducing agents (PPIs, H2 antagonists, antacids).
 - **Avoid Grapefruit:** Patients should avoid grapefruit products during treatment. [6] [7]
- **Special Populations:** **No dose adjustment** is necessary for patients with hepatic impairment. [3]

Conclusion

Futibatinib demonstrates a favorable pharmacokinetic profile with minimal clinically relevant food effects or interactions with acid-reducing agents. The **lack of requirement for fasting** or avoidance of acid-reducing agents simplifies patient administration and may improve adherence compared to some other targeted therapies. However, the significant interactions with dual P-gp and strong CYP3A modulators necessitate careful medication review and patient counseling.

These findings support the current labeling recommendations that **futibatinib** can be administered **without regard to meals** and without restrictions concerning acid-reducing agents, providing flexibility for patients and clinicians. The comprehensive pharmacokinetic data available for **futibatinib** exemplifies a robust drug development program that adequately characterizes factors potentially influencing drug exposure, thereby optimizing its therapeutic application in clinical practice.

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References

1. FDA Approval Summary: Futibatinib for Unresectable ... [pmc.ncbi.nlm.nih.gov]
2. U.S. FDA Approves FGFR Inhibitor, Futibatinib for the ... [taiho.co.jp]

3. A phase I, open-label, single-dose study to evaluate ... [pmc.ncbi.nlm.nih.gov]
4. Evaluation of Potential Food Effects and Drug Interactions ... [pubmed.ncbi.nlm.nih.gov]
5. Safety profiles of the new target therapies—pemigatinib ... [pmc.ncbi.nlm.nih.gov]
6. LYTGOBI® (futibatinib) tablets Dosing & Administration [lytgobi.com]
7. Oncology Drug Reference Sheet: Futibatinib [ons.org]

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